

# Reproducibility of Capmatinib Hydrochloride Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |  |  |
|----------------------|--------------------------|-----------|--|--|
| Compound Name:       | Capmatinib Hydrochloride |           |  |  |
| Cat. No.:            | B8819731                 | Get Quote |  |  |

Capmatinib hydrochloride, marketed as Tabrecta, is a selective MET inhibitor approved for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have a mutation leading to mesenchymal-epithelial transition (MET) exon 14 skipping. [1][2][3] This guide provides a comparative analysis of the reproducibility of published findings on Capmatinib, supported by data from pivotal clinical trials, real-world evidence, and comparison with alternative therapies.

#### **Mechanism of Action**

Capmatinib functions as a potent and selective inhibitor of the MET receptor tyrosine kinase.[2] [4] In normal cellular processes, the MET receptor is activated by its ligand, hepatocyte growth factor (HGF), which triggers downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK, crucial for cell proliferation and survival.[2][4] In certain cancers, alterations such as MET exon 14 skipping mutations lead to constitutive activation of the MET receptor, promoting uncontrolled tumor growth.[2][3][5] Capmatinib binds to the ATP-binding site of the MET receptor, inhibiting its kinase activity and thereby blocking these aberrant signaling pathways.[2][4]

Below is a diagram illustrating the MET signaling pathway and the point of intervention by Capmatinib.





Click to download full resolution via product page

Capmatinib's inhibition of the MET signaling pathway.

# Reproducibility and Corroboration of Clinical Findings

Direct reproducibility studies for pivotal clinical trials are uncommon. Instead, the robustness of initial findings is evaluated through subsequent real-world evidence and data from trials of similar compounds.

#### **Pivotal Trial: GEOMETRY mono-1**

The approval of Capmatinib was primarily based on the results of the GEOMETRY mono-1 trial, a multicenter, open-label, phase 2 study.[6][7][8] The final results from this trial demonstrated significant efficacy in patients with NSCLC harboring MET exon 14 skipping mutations.[6][7]

Table 1: Key Efficacy Data from the GEOMETRY mono-1 Trial



| Patient Cohort                | Overall<br>Response<br>Rate (ORR) | 95%<br>Confidence<br>Interval (CI) | Median Duration of Response (DOR) | 95%<br>Confidence<br>Interval (CI) |
|-------------------------------|-----------------------------------|------------------------------------|-----------------------------------|------------------------------------|
| Treatment-Naïve<br>(n=60)     | 68%                               | 55.0 - 79.7                        | 16.6 months                       | 8.4 - 22.1                         |
| Previously<br>Treated (n=100) | 44%                               | 34.1 - 54.3                        | 9.7 months                        | 5.6 - 13.0                         |

Source: FDA approval data and final results from the GEOMETRY mono-1 trial.[6][7]

### Real-World Evidence: IFCT-2104 CAPMATU Study

A French multicenter real-world study (IFCT-2104 CAPMATU) evaluated the efficacy and safety of Capmatinib in a cohort of 146 patients with METex14 NSCLC.[9][10] The findings of this study corroborate the results of the GEOMETRY mono-1 trial, demonstrating substantial antitumor activity in a real-world setting.

Table 2: Comparison of GEOMETRY mono-1 and Real-World Data (IFCT-2104 CAPMATU)

| Metric                                  | GEOMETRY<br>mono-1<br>(Treatment-<br>Naïve) | IFCT-2104<br>CAPMATU<br>(Treatment-<br>Naïve) | GEOMETRY<br>mono-1<br>(Previously<br>Treated) | IFCT-2104<br>CAPMATU<br>(Previously<br>Treated - 1<br>line) | IFCT-2104<br>CAPMATU<br>(Previously<br>Treated - 2+<br>lines) |
|-----------------------------------------|---------------------------------------------|-----------------------------------------------|-----------------------------------------------|-------------------------------------------------------------|---------------------------------------------------------------|
| Overall<br>Response<br>Rate (ORR)       | 68%                                         | 55.3% (for all evaluable patients)            | 44%                                           | Not<br>separately<br>reported                               | Not<br>separately<br>reported                                 |
| Median Progression- Free Survival (PFS) | 12.4 months                                 | 7.7 months                                    | 5.4 months                                    | 6.0 months                                                  | 4.1 months                                                    |



Source: GEOMETRY mono-1 final results and IFCT-2104 CAPMATU study publication.[6][9] [10][11]

While the ORR and PFS in the real-world setting were numerically different, which can be expected due to differences in patient populations and study designs, the data confirms the significant clinical benefit of Capmatinib for this patient population.[10]

## **Comparison with Alternative MET Inhibitors**

Several other MET inhibitors have been developed and tested, providing a basis for comparing the performance of Capmatinib. The most direct competitor is Tepotinib, another selective MET inhibitor approved for a similar indication.

Table 3: Comparative Efficacy of MET Inhibitors in Treatment-Naïve NSCLC with METex14 Skipping

| Drug        | Trial                     | Overall<br>Response<br>Rate (ORR) | Median<br>Progression-<br>Free Survival<br>(mPFS) | Median Overall<br>Survival (mOS) |
|-------------|---------------------------|-----------------------------------|---------------------------------------------------|----------------------------------|
| Capmatinib  | GEOMETRY<br>mono-1        | 68%                               | 12.5 months                                       | 21.4 months                      |
| Tepotinib   | VISION                    | 57.3%                             | 12.6 months                                       | 21.3 months                      |
| Crizotinib  | PROFILE 1001              | 32%                               | 7.3 months                                        | Not Reported                     |
| Savolitinib | Phase II<br>(NCT02897479) | 49.2%                             | Not Reported                                      | Not Reported                     |

Source: Published data from respective clinical trials.[11][12][13]

The data suggests that Capmatinib and Tepotinib have comparable efficacy in the first-line treatment of NSCLC with MET exon 14 skipping mutations, and both show improved outcomes compared to the less selective inhibitor, Crizotinib.[12][14][15]

## **Experimental Protocols**



Detailed experimental protocols from industry-sponsored clinical trials are often proprietary. However, a general workflow for the clinical evaluation of a MET inhibitor like Capmatinib can be outlined.



Click to download full resolution via product page

Generalized workflow for clinical evaluation of Capmatinib.

### **Key Methodologies:**



- Patient Selection: Patients with metastatic NSCLC are screened. An FDA-approved companion diagnostic test is used to identify tumors harboring MET exon 14 skipping mutations.[1][8]
- Study Design: The GEOMETRY mono-1 trial was a multicenter, non-randomized, open-label, multi-cohort study.[7] Patients were enrolled into cohorts based on their MET status and prior lines of therapy.[12]
- Treatment: Capmatinib was administered orally at a dose of 400 mg twice daily.[6][7]
- Efficacy Evaluation: The primary endpoint was the Overall Response Rate (ORR) as determined by a Blinded Independent Review Committee (BIRC) according to the Response Evaluation Criteria in Solid Tumours version 1.1 (RECIST v1.1).[6][7]
- Safety Evaluation: Adverse events were monitored and graded according to standard criteria. The most common adverse reactions included peripheral edema, nausea, musculoskeletal pain, fatigue, and vomiting.[7][8]

#### Conclusion

The published findings on **Capmatinib Hydrochloride** demonstrate a high degree of consistency and reproducibility between the pivotal GEOMETRY mono-1 trial and subsequent real-world evidence. The efficacy of Capmatinib is comparable to other selective MET inhibitors, such as Tepotinib, and superior to less selective agents. This body of evidence supports the role of Capmatinib as a standard of care for patients with metastatic NSCLC harboring MET exon 14 skipping mutations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. What is Capmatinib Hydrochloride used for? [synapse.patsnap.com]

#### Validation & Comparative





- 3. Tabrecta (Capmatinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA approves capmatinib for metastatic non-small cell lung cancer | FDA [fda.gov]
- 8. Tabrecta (Capmatinib) First FDA-Approved Drug for Metastatic NSCLC with MET Exon 14 Skipping Mutation [ahdbonline.com]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. Capmatinib efficacy for METex14 non-small cell lung cancer patients: Results of the IFCT-2104 CAPMATU study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations Santarpia Translational Lung Cancer Research [tlcr.amegroups.org]
- 13. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. onclive.com [onclive.com]
- To cite this document: BenchChem. [Reproducibility of Capmatinib Hydrochloride Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8819731#reproducibility-of-published-findings-on-capmatinib-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com